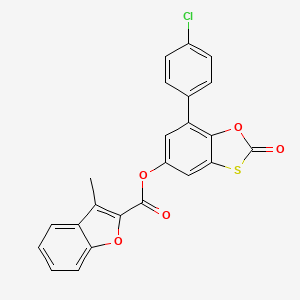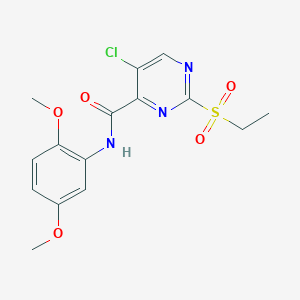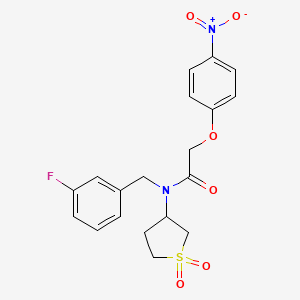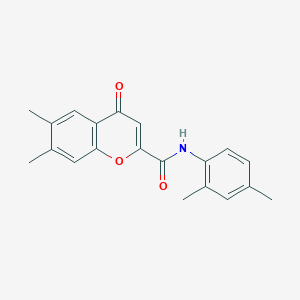![molecular formula C23H23NO4 B11403096 9-(4-methoxybenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one](/img/structure/B11403096.png)
9-(4-methoxybenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-methoxybenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-methoxybenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the chromeno[6,7-e][1,3]oxazin core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the 4-methoxybenzyl group: This step often involves a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
9-(4-methoxybenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.
Medicine: Preliminary studies might explore its potential as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 9-(4-methoxybenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.
DNA/RNA interaction: The compound might bind to nucleic acids, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methoxybenzylamine: This compound shares the 4-methoxybenzyl group but lacks the complex chromeno[6,7-e][1,3]oxazin structure.
4-methoxybenzyl alcohol: Similar in containing the 4-methoxybenzyl group, but with different functional groups.
Methyl 4-bromo-2-methoxybenzoate: Contains a methoxy group and a benzyl structure but differs significantly in overall structure.
Uniqueness
The uniqueness of 9-(4-methoxybenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one lies in its complex fused ring system and the presence of multiple functional groups, which provide a wide range of chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C23H23NO4 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
6-[(4-methoxyphenyl)methyl]-2-methyl-4,17-dioxa-6-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraen-16-one |
InChI |
InChI=1S/C23H23NO4/c1-14-21-16(10-20-18-4-3-5-19(18)23(25)28-22(14)20)12-24(13-27-21)11-15-6-8-17(26-2)9-7-15/h6-10H,3-5,11-13H2,1-2H3 |
Clé InChI |
NALRCFPSHGCVPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)CN(CO2)CC5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B11403013.png)

![4-[(4-fluorophenyl)sulfonyl]-2-(furan-2-yl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine](/img/structure/B11403019.png)


![6-(3-chloro-4-methoxyphenyl)-N-(4-ethoxyphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11403033.png)

![4-[4-(benzyloxy)phenyl]-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11403041.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11403046.png)
![Methyl 7-acetyl-1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B11403069.png)
![N-(3-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide](/img/structure/B11403074.png)
![2-[(3-methoxyphenoxy)methyl]-1-propyl-1H-benzimidazole](/img/structure/B11403080.png)
![N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-methoxybenzamide](/img/structure/B11403091.png)

